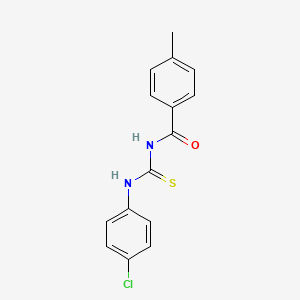

1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea” is a chemical compound that has been synthesized and characterized by various methods such as IR, 1H and 13C NMR, mass spectroscopy, and elemental analysis .

Synthesis Analysis

The most common synthetic access to thioureas like “1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea” involves the reaction of acyl isothiocyanates produced in situ by the reaction of the corresponding acid chloride with potassium or ammonium thiocyanate, followed by treatment with a suitably substituted aliphatic or aromatic amino-compound .

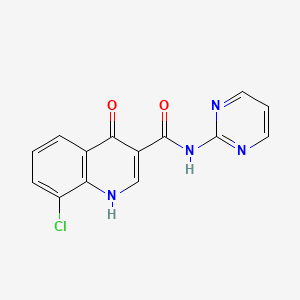

Molecular Structure Analysis

The crystal structure of “1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea” was confirmed from single crystal X-ray diffraction data. It crystallizes in the monoclinic space group P21/c with unit cell dimensions a = 12.038(3), b = 6.330(6), c = 18.912(5) Å and β = 100.32(3)° .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea” are characterized by its crystal structure and the strong intramolecular hydrogen bond of the type N-H…O, with distance N1…O1 = 2.659(3) Å .

Scientific Research Applications

Synthesis and Characterization

1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea has been synthesized and characterized by various spectroscopic techniques. The crystal structure was confirmed through single crystal X-ray diffraction data, revealing its crystallization in the monoclinic space group P21/c. This compound demonstrates a strong intramolecular hydrogen bond of the type N−H...O, contributing to the formation of dimers through intermolecular N−H...S interactions (A. Saeed & M. Parvez, 2005). Such detailed structural insights lay the groundwork for further exploration of its applications in various fields.

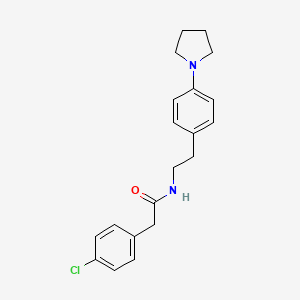

Bioactive Compounds

Thiourea derivatives, including 1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea, have been investigated for their bioactive properties. Studies have focused on the synthesis of these compounds and their potential antibacterial, antifungal, and cytotoxic activities. For instance, thiourea derivatives have shown significant antibacterial activities against various bacterial strains, indicating their potential as antibacterial agents (Mahira Khan et al., 2020).

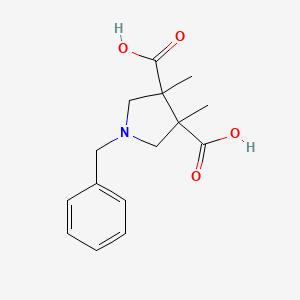

Material Science Applications

In material science, thiourea derivatives are explored for their unique properties and applications. For example, novel thiourea-modified magnetic ion-imprinted chitosan/TiO2 composites have been developed for the simultaneous removal of cadmium and 2,4-dichlorophenol, showcasing the compound's potential in environmental remediation and purification technologies (Anwei Chen et al., 2012).

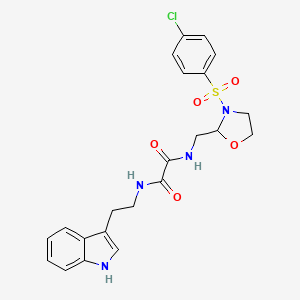

Enzyme Inhibition and Sensing

Thiourea derivatives, including the compound , have been evaluated for their enzyme inhibitory activities against acetylcholinesterase and butyrylcholinesterase, as well as their potential as sensing probes for toxic metals such as mercury. This highlights their significance in developing therapeutic agents and environmental sensors (F. Rahman et al., 2021).

properties

IUPAC Name |

N-[(4-chlorophenyl)carbamothioyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS/c1-10-2-4-11(5-3-10)14(19)18-15(20)17-13-8-6-12(16)7-9-13/h2-9H,1H3,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPUZJLRGKBDFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2649708.png)

![N-benzyl-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2649719.png)

![4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2649722.png)

![9-(4-Chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione](/img/structure/B2649723.png)

![(1R,3s,5S)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2649726.png)